2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide
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Overview
Description
2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide is a complex organic compound that features a chloroacetamide moiety linked to a sulfonylphenyl group, which is further connected to a pyrrolidine ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps:
Formation of the Chloroacetamide Moiety: This can be achieved by reacting chloroacetyl chloride with an appropriate amine under controlled conditions.
Sulfonylation: The chloroacetamide intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group.
Pyrrolidine Ring Introduction: The sulfonylphenyl intermediate is further reacted with a pyrrolidine derivative, which contains a hydroxymethyl group, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in the formation of a carboxylic acid derivative.
Reduction: Reduction of the sulfonyl group yields a sulfide derivative.
Substitution: Substitution of the chloro group with an amine results in the formation of an amide derivative.
Scientific Research Applications
2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety may act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The sulfonylphenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: This compound shares the chloroacetamide moiety but lacks the sulfonylphenyl and pyrrolidine groups.
N-(4-Sulfamoylphenyl)acetamide: This compound contains the sulfonylphenyl group but lacks the chloroacetamide and pyrrolidine moieties.
Uniqueness
2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroacetamide, sulfonylphenyl, and hydroxymethylpyrrolidine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-8-13(18)15-10-3-5-12(6-4-10)21(19,20)16-7-1-2-11(16)9-17/h3-6,11,17H,1-2,7-9H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMFFNDJQHADJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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